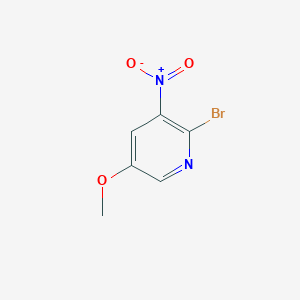

![molecular formula C21H19N3O4S B2490587 3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-62-9](/img/structure/B2490587.png)

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

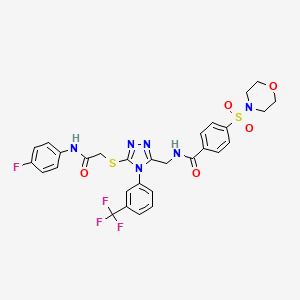

Description

Synthesis Analysis

The synthesis of complex organic compounds like quinoline and its derivatives often involves multistep chemical reactions, including condensation, cyclocondensation, and Friedlander synthesis. For example, the synthesis of substituted quinoline carboxamides can be achieved through a new Friedlander synthesis starting from methyl 2-amino-3-formylbenzoate, showing the versatility of synthesis techniques for related compounds (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to determine the structural features of these compounds. Detailed analysis ensures the correct identification of substituents and functional groups that dictate the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including N-oxidation, cyclocondensation, and oxidative cleavage, which can alter their chemical and biological properties. For instance, the oxidative metabolism of certain quinolines in humans involves cytochrome P450-mediated N-hydroxylation, highlighting the significance of metabolism in the pharmacological activity of these compounds (Stillwell et al., 1999).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit anticancer activity against various cancer cell lines . The exact targets can vary, but proteins involved in cell division, such as tubulin, are often targeted by anticancer agents .

Mode of Action

Anticancer agents often work by interfering with cell division. For example, some agents prevent the polymerization of tubulin, a protein necessary for cell division . This can lead to cell cycle arrest and apoptosis (programmed cell death) .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. In the case of tubulin-targeting agents, they disrupt the formation of the mitotic spindle necessary for cell division .

Result of Action

The ultimate result of the compound’s action would be the death of cancer cells due to the disruption of critical cellular processes, such as cell division .

properties

IUPAC Name |

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-21(2)7-13-11(14(25)8-21)6-12-17(22)18(29-20(12)24-13)19(26)23-10-3-4-15-16(5-10)28-9-27-15/h3-6H,7-9,22H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHHAZCUNMRWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC5=C(C=C4)OCO5)N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)